3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
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Overview
Description
“3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” is a compound with the molecular formula C8H10N2O2S . It is a derivative of the fused imidazo[2,1-b][1,3]thiazole ring system, which includes well-known compounds with a broad range of pharmaceutical applications such as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Molecular Structure Analysis
The molecular structure of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O) . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule , and the 13C NMR spectrum provides information about the carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be influenced by the structure of the starting materials. For example, the reaction of 2-aminothiazoles with bromo ketones occurred under mild conditions, and the type of product depended on the structure of the starting reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be inferred from its spectroscopic data. The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups, hydrogen atoms, and carbon atoms in the molecule, respectively .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Cancer Potential : Researchers have explored the anticancer properties of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid. Its unique structure may interfere with cancer cell growth pathways, making it a potential lead compound for novel anticancer drugs .
Organocatalysis and Asymmetric Synthesis
- Catalyst Design : The spatial arrangement of the five-membered ring in 5,6-dihydroimidazo[2,1-b][1,3]thiazoles offers opportunities for asymmetric catalysis. Researchers have investigated its use as a chiral catalyst in organic transformations, particularly in enantioselective reactions.
Future Directions
The future directions for the study of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” could include further exploration of its biological activities and potential pharmaceutical applications, given the broad range of activities exhibited by other imidazo[2,1-b][1,3]thiazole derivatives . Additionally, new synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization, could be explored .
Mechanism of Action
Target of Action
Similar compounds have been shown to have potential anticancer properties , suggesting that they may target cancer cells or related pathways.
Mode of Action
It’s known that similar compounds react with n-alkylazomethine ylides by a [2+3] cycloaddition mechanism .
Biochemical Pathways
Similar compounds have been shown to have potential anticancer properties , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The compound’s molecular weight is 23470314 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been shown to have potential anticancer properties , suggesting that they may induce cell death or inhibit cell growth in cancer cells.
Action Environment
The compound’s melting point is between 210-212°c , which could potentially influence its stability under different environmental conditions.
properties
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQILRGACQTHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
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